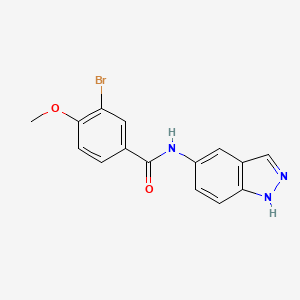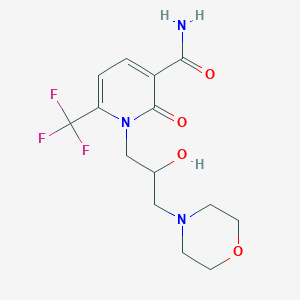
N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as JNJ-42165279, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and is known to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is not fully understood. However, studies have shown that this compound acts as a selective antagonist for the α7 nicotinic acetylcholine receptor. This receptor is known to play a role in pain perception and is a potential target for the treatment of neuropathic pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has a wide range of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects. Furthermore, this compound has been shown to have potential applications in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its high selectivity for the α7 nicotinic acetylcholine receptor. This makes it an attractive compound for the development of new drugs for the treatment of neuropathic pain. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of anxiety, depression, and addiction. Furthermore, there is a need for the development of new methods for the administration of this compound in vivo to overcome its low solubility in water.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 1,3-dioxolane in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-1-carboxamide to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the main applications of this compound is in the treatment of neuropathic pain. Studies have shown that N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide can effectively reduce pain in animal models of neuropathic pain. Additionally, this compound has been shown to have potential applications in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-3-1-2-4-13(12)17-15(19)18-7-5-11(6-8-18)14-20-9-10-21-14/h1-4,11,14H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIMXBCIMURENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)

![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)


![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)